Product packaging for 6-(Piperidin-4-yl)indolin-2-one(Cat. No.:)

6-(Piperidin-4-yl)indolin-2-one

Cat. No.: B13029175
M. Wt: 216.28 g/mol
InChI Key: OKNXVFPVIXCNIF-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)indolin-2-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B13029175 6-(Piperidin-4-yl)indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-piperidin-4-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H16N2O/c16-13-8-11-2-1-10(7-12(11)15-13)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,15,16)

InChI Key

OKNXVFPVIXCNIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CC(=O)N3)C=C2

Origin of Product

United States

The Indolin 2 One Scaffold: a Privileged Structure in Medicinal Chemistry

The indolin-2-one core, also known as oxindole (B195798), is a bicyclic heterocyclic compound that has proven to be a pharmacologically advantageous scaffold in the realm of medicinal chemistry. researchgate.net Its structural simplicity and prevalence in natural alkaloids, first identified in plants like Uncaria tomentosa (Cat's Claw), have cemented its importance in the discovery of novel drugs. researchgate.net The versatility of the indolin-2-one scaffold allows for modifications at various positions, leading to a diverse range of biological activities.

This structural motif is a cornerstone in the development of multi-kinase inhibitors, with sunitinib (B231) being a notable example of an anticancer agent built upon this framework. researchgate.net The ability of indolin-2-one derivatives to target key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and p21-activated kinase 4 (PAK4), highlights its significance. nih.govnih.gov Researchers have successfully designed and synthesized novel indolin-2-one derivatives that exhibit potent anti-proliferative activities against various cancer cell lines, including breast and liver cancer. nih.gov These compounds often demonstrate enhanced binding interactions within the active sites of their target enzymes, validating the scaffold's utility in rational drug design. nih.gov

The journey of the 3-(4-hydroxyphenyl)indoline-2-one scaffold from its initial identification in the 19th century to its current status as a promising candidate for treating drug-resistant cancers further illustrates the enduring relevance of the indolin-2-one core in medicinal chemistry. nih.gov The continuous exploration of this scaffold has led to the development of compounds with potent and selective anticancer properties, underscoring its "privileged" status. nih.gov

The Significance of Piperidine Moieties in Diverse Bioactive Molecules

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most crucial and ubiquitous building blocks in the pharmaceutical industry. mdpi.comencyclopedia.pub Its presence is noted in over twenty classes of pharmaceuticals, including anticancer agents, treatments for Alzheimer's disease, antibiotics, and analgesics. encyclopedia.pub The widespread application of piperidine derivatives underscores their importance in the design and development of new therapeutic agents. mdpi.compharmjournal.ru

The versatility of the piperidine moiety allows it to serve as a key pharmacophore, a privileged scaffold that can be modified to interact with a wide array of biological targets. nih.gov In the context of anticancer drug discovery, piperidine derivatives have shown considerable potential by targeting various receptors crucial for cancer cell proliferation and metastasis. nih.gov For instance, spirooxindolopyrrolidine-embedded piperidinone has demonstrated notable cytotoxicity against hypopharyngeal tumor cells. encyclopedia.pub

Furthermore, piperidine derivatives have been investigated for their activity as monoamine oxidase (MAO) inhibitors, which are significant targets for managing neurodegenerative diseases. acs.org The piperidine nucleus in molecules like piperine (B192125) is responsible for its selective inhibition of MAO-B. acs.org The ability to synthesize a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines, provides medicinal chemists with a rich toolkit for developing novel drugs with improved efficacy and desired therapeutic properties. mdpi.compharmjournal.ru The synthesis and biological evaluation of piperidin-4-one and piperidin-4-ol derivatives have also revealed their potential as antimicrobial, nematicidal, and anti-feeding agents. ijpsr.comnyxxb.cnbiomedpharmajournal.org

Preclinical Pharmacological Profiling and Therapeutic Potential of 6 Piperidin 4 Yl Indolin 2 One Analogues

In Vitro Receptor Binding and Functional Assays

In vitro studies are fundamental in characterizing the pharmacological properties of novel chemical entities. For analogues of 6-(piperidin-4-yl)indolin-2-one, these assays have been pivotal in determining their potency and selectivity across different receptor systems.

The nociceptin (B549756)/orphanin FQ (N/OFQ) system and its receptor, NOPr, are implicated in various physiological processes, including pain, anxiety, and reward pathways. nih.gov The 1,3-dihydroindol-2-one framework has been identified as a novel structural class for NOPr ligands. nih.gov Research has shown that modifications to the piperidine (B6355638) N-substituent of this core structure can yield compounds with either potent agonist or antagonist activity at the NOPr. nih.gov

This unique characteristic allows for the fine-tuning of pharmacological activity. For instance, the substitution of a benzyl (B1604629) group with a cyclooctylmethyl group on the piperidine nitrogen dramatically enhanced affinity for the NOPr while reducing affinity for classical opioid receptors. nih.gov One such analogue, SR 16435, acts as a bifunctional partial agonist at both NOPr and the mu-opioid receptor (MOPr). nih.gov The high affinity of these ligands is partly attributed to a salt bridge formation between the protonated nitrogen of the piperidine ring and the D130 residue of the NOPr. nih.gov This ability to modulate efficacy within the same structural class highlights the importance of the piperidine N-1 substituent in determining the functional outcome at the NOPr. nih.gov

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Indolin-2-one Analogues at NOPr and Opioid Receptors

CompoundN-SubstituentNOP (Ki, nM)MOP (Ki, nM)KOP (Ki, nM)DOP (Ki, nM)
Analogue 1aBenzyl2703672900
Analogue 1bCyclooctylmethyl1.49653200

The mu-opioid receptor is the primary target for the most effective opioid analgesics. elifesciences.org However, its activation is also associated with significant side effects. elifesciences.org Analogues of this compound have been investigated for their ability to modulate MOPr, often in conjunction with their activity at NOPr. nih.govnih.gov

Initial screening of an N-benzyl substituted indolinone analogue (1a) revealed higher affinity for mu- and kappa-opioid receptors compared to the NOPr. nih.gov However, strategic modifications, such as the introduction of a cyclooctylmethyl group (analogue 1b), shifted the selectivity profile, reducing MOPr affinity while potently increasing NOPr affinity. nih.gov Some analogues, like SR 16435, have been developed as bifunctional NOP/MOP receptor partial agonists, a profile that may offer therapeutic advantages by synergizing desired effects while minimizing adverse ones. nih.gov

Dopamine (B1211576) receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are crucial for motor control, cognition, and emotional regulation. nih.gov The indolin-2-one scaffold has been explored for developing ligands targeting these receptors, particularly the D4 subtype. nih.gov

A study involving the synthesis of indolin-2-one derivatives with piperazinylbutyl side chains demonstrated selectivity for D2-like receptors. nih.gov One specific analogue, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, showed exceptional affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov This indicates the potential of this chemical series for developing highly selective D4 receptor ligands. nih.gov

Table 2: In Vitro Binding Affinities (Ki, nM) of an Indolin-2-one Analogue at Dopamine Receptor Subtypes

CompoundD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one>1000010960.5

The serotonin (B10506) 5-HT2A receptor is implicated in various central nervous system functions and is a target for numerous therapeutic drugs. nih.gov Research into related piperidine structures has focused on optimizing selectivity for the 5-HT2A receptor over other receptors like dopamine D2 and adrenergic alpha-1. nih.gov

One study reported the discovery of a class of 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as highly potent and selective 5-HT2A antagonists. nih.gov The lead compound from this series demonstrated a superior affinity for the 5-HT2A receptor with an IC50 of 0.37 nM, while showing significantly lower affinity for D2 and alpha-1 adrenergic receptors. nih.gov This highlights the potential to achieve high selectivity for the 5-HT2A receptor by modifying the piperidine-containing scaffold. nih.gov

Alpha-1 adrenergic receptors are involved in smooth muscle contraction and are targets for drugs treating conditions like hypertension. nih.gov The selectivity of piperidine-based compounds against this receptor is often a key consideration in drug development to avoid unwanted cardiovascular side effects.

In the development of selective 5-HT2A antagonists, efforts were made to decrease affinity for the alpha-1 adrenergic receptor. nih.gov For example, the enantiomer R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol showed an IC50 value of 1000 nM at the alpha-1 receptor, indicating significantly lower affinity compared to its high affinity for the 5-HT2A receptor. nih.gov

The histamine (B1213489) H1 receptor is a well-established drug target for treating allergic reactions. nih.gov First-generation antihistamines often exhibit low receptor selectivity, leading to side effects. nih.gov The piperidine ring is a common feature in many antihistamines and its interaction with the H1 receptor is well-documented. nih.gov The protonated nitrogen of a piperidine group can form an electrostatic interaction with the D107 residue of the H1 receptor. nih.govnih.gov While specific data for this compound analogues at the H1 receptor is not prominently featured in the reviewed literature, the general importance of the piperidine moiety in H1 receptor binding suggests that this interaction would be a relevant parameter in the broader pharmacological profiling of this compound class.

Kinase Inhibition Profiling (e.g., EGFR, VEGFR-2, FGF-R1, PDGF-Rβ)

Analogues of the this compound structure have been investigated for their potential as kinase inhibitors, a critical area in oncology research. The indolin-2-one moiety is a well-established core for multi-kinase inhibitors.

Derivatives incorporating the indolin-1-yl moiety have shown potent inhibitory activity against MAP kinase-interacting kinases (Mnk1 and Mnk2). For instance, a series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives were synthesized and evaluated for their Mnk1/2 inhibitory action. nih.gov One of the most potent compounds in this series, 15b , exhibited IC₅₀ values of 0.8 nM and 1.5 nM against Mnk1 and Mnk2, respectively. nih.gov This compound also demonstrated significant selectivity when tested against a panel of 30 other kinases. nih.gov

In the context of non-small cell lung cancer (NSCLC), the activation of the FGF2-FGFR1 autocrine pathway has been linked to reduced sensitivity to epidermal growth factor receptor (EGFR) inhibitors. nih.gov This has spurred the development of dual EGFR and fibroblast growth factor receptor (FGFR) inhibitors. A series of 4,6-pyrimidinediamine derivatives were designed for this purpose, with a compound designated as BZF 2 emerging as a potent and selective dual inhibitor of EGFR and FGFR. nih.gov While not direct analogues, these findings highlight the potential of targeting these kinases with related heterocyclic structures.

The following table summarizes the kinase inhibitory activities of selected analogue compounds.

CompoundTarget KinaseIC₅₀ (nM)Cell Line
15b Mnk10.8-
15b Mnk21.5-
BZF 2 EGFR-H226, HCC827 GR
BZF 2 FGFR1-H226, HCC827 GR

Data derived from studies on related heterocyclic structures. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

The piperidine moiety is a common feature in many acetylcholinesterase (AChE) inhibitors, which are used in the management of Alzheimer's disease. The primary mechanism of these inhibitors is to increase the levels of acetylcholine (B1216132) in the brain.

Research into compounds structurally related to the this compound core has demonstrated significant AChE inhibitory potential. For example, a series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives were found to be potent AChE inhibitors. nih.gov Further modification of this structure, such as the introduction of a phenyl group on the amide nitrogen or the creation of a rigid isoindolone-containing analogue, led to enhanced activity. nih.gov One of the most potent compounds from this research, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride , displayed an exceptionally low IC₅₀ value of 1.2 nM for AChE and showed high selectivity over butyrylcholinesterase (BuChE), with a selectivity ratio of approximately 34,700-fold. nih.gov

Another study focused on phthalimide-based analogues, which also incorporate a piperidine-like structure, as potential AChE inhibitors. nih.gov In this series, the compound 4b , which features a 4-fluorophenyl moiety, was identified as the most potent derivative with an IC₅₀ of 16.42 µM. nih.gov

The table below presents the AChE inhibitory activity of representative compounds.

CompoundAChE IC₅₀Selectivity (AChE vs. BuChE)
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride 1.2 nM~34,700-fold
4b (4-Fluorophenyl derivative) 16.42 µMNot Reported

Data derived from studies on piperidine and phthalimide (B116566) derivatives. nih.govnih.gov

Cellular and Molecular Mechanism of Action Studies

Apoptosis and Necrosis Induction in Cellular Models

The induction of programmed cell death, or apoptosis, is a key strategy in cancer therapy. nih.gov Analogues containing the indole (B1671886) scaffold have been shown to induce apoptosis in various cancer cell lines.

For instance, a series of novel indolyl 1,2,4-triazole (B32235) derivatives were evaluated for their anti-proliferative effects. nih.gov Two compounds from this series, Vf and Vg , were found to significantly induce apoptosis in breast cancer cell lines. nih.gov Specifically, compound Vf induced apoptosis in 45.33% of treated cells, while Vg induced apoptosis in 37.26% of cells, compared to a baseline of 1.91% in control cells. nih.gov The induction of apoptosis is a desirable characteristic for anti-cancer agents as it minimizes the inflammatory response often associated with necrotic cell death. nih.govresearchgate.net

The mechanism of apoptosis induction can be dependent on various cellular pathways. In a study on MCF-7 human breast cancer cells, a sonicated peel extract of Punica granatum L., rich in polyphenolic compounds, was found to induce apoptosis through p21 and p53-dependent pathways, involving caspase 8 activation but independent of caspase 3. waocp.org While not directly involving this compound analogues, this highlights the diverse pathways through which natural and synthetic compounds can trigger apoptosis.

CompoundCell LineApoptosis Induction (%)
Vf Breast Cancer45.33
Vg Breast Cancer37.26
Control Breast Cancer1.91

Data derived from a study on indolyl 1,2,4-triazole derivatives. nih.gov

Cell Cycle Progression Analysis

Inhibition of cell cycle progression is another important mechanism for anti-cancer drugs. The cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are crucial regulators of the cell cycle, particularly the transition from the G₁ to the S phase. nih.gov

The previously mentioned indolyl 1,2,4-triazole derivatives, Vf and Vg , were also found to affect cell cycle progression. nih.gov Compound Vf arrested the cell cycle at the S phase, while compound Vg caused an arrest at the G₀/G₁ phase. nih.gov Similarly, the Mnk1/2 inhibitor 15b , a 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivative, was shown to cause cell cycle arrest in MOLM-13 and K562 cell lines. nih.gov

CompoundCell LineEffect on Cell Cycle
Vf Breast CancerS phase arrest
Vg Breast CancerG₀/G₁ phase arrest
15b MOLM-13, K562Cell cycle arrest

Data derived from studies on indolyl and indolinyl derivatives. nih.govnih.gov

DNA Synthesis Inhibition

Inhibition of DNA synthesis is a direct way to halt the proliferation of rapidly dividing cancer cells. Some compounds containing structural elements similar to this compound have been shown to interfere with DNA-related processes.

For example, certain quinolone derivatives containing a piperazinyl group, which is structurally related to piperidine, act as inhibitors of DNA gyrase (a type of topoisomerase II). nih.gov DNA gyrase is essential for relieving torsional strain during DNA replication, and its inhibition effectively stops DNA synthesis. While the specific analogues in that study were more effective against Gram-positive bacteria, the principle of targeting DNA-related enzymes is a valid strategy in anti-cancer drug design. nih.gov

Enzyme Inhibition Kinetics and Selectivity

Understanding the kinetics and selectivity of enzyme inhibition is crucial for developing effective and safe drugs. mdpi.com The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides insight into the mechanism by which a compound interacts with its target enzyme. researchgate.net

In the study of AChE inhibitors, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride demonstrated high selectivity for AChE over BuChE. nih.gov This selectivity is important for minimizing side effects that could arise from inhibiting BuChE.

The kinetic analysis of enzyme inhibitors can be complex, especially when the reaction product also acts as an inhibitor. mdpi.com Careful analysis of reaction time courses, rather than just initial velocities, can provide a more accurate understanding of the inhibition model and the kinetic constants involved. mdpi.com For the development of this compound analogues as enzyme inhibitors, detailed kinetic studies would be essential to characterize their potency, selectivity, and mechanism of action.

In Vivo Efficacy Studies in Disease Models (Preclinical)

The therapeutic promise of this compound analogues has been substantiated through extensive in vivo testing in various preclinical disease models. These studies are crucial for establishing the pharmacological profile and potential clinical utility of these novel chemical entities.

A series of N-(4-piperidinyl)-2-indolinones has been identified as a novel structural class of ligands for the nociceptin receptor (NOP), a key target in pain and analgesia pathways. mdpi.com The NOP system is known to modulate pain, and both agonists and antagonists of this receptor have therapeutic potential. mdpi.comnih.gov

Initial screening identified lead compounds that were subsequently optimized. mdpi.com Structure-activity relationship (SAR) studies revealed that modifications to the N-1 substituent of the piperidine ring are critical for determining the functional activity of these analogues. For instance, replacing a benzyl group with a cyclooctylmethyl group on the piperidine nitrogen dramatically improved affinity for the NOP receptor while reducing affinity for other opioid receptors, thereby increasing selectivity. mdpi.com This line of inquiry demonstrated that within the same structural class, minor chemical modifications could convert a compound from a NOP receptor agonist to an antagonist, providing a valuable tool for developing specific pain therapeutics. mdpi.com

Compound IDPiperidine N-1 SubstituentKey FindingReference
1a BenzylInitial screening hit with higher affinity for µ and κ opioid receptors. mdpi.com
1b CyclooctylmethylShowed a significant increase in affinity and selectivity for the NOP receptor. mdpi.com

This table illustrates how modifications to the piperidine N-1 substituent within the N-(4-piperidinyl)-2-indolinone series can modulate receptor affinity and selectivity, a key factor in their antinociceptive potential.

The development of new analgesics with a reduced risk of addiction is a major goal in pain research. The NOP-N/OFQ system is implicated in the brain's reward pathways, and NOP agonists have been shown to block the rewarding effects of morphine in conditioned place preference models. mdpi.com This suggests that this compound analogues that act as NOP agonists could serve as analgesics with a lower potential for abuse or as treatments for substance use disorders. mdpi.com

The concept of "biased agonism" is central to this effort. Biased ligands preferentially activate one signaling pathway (e.g., G-protein signaling, associated with analgesia) over another (e.g., β-arrestin recruitment, linked to side effects like respiratory depression and reward). nih.govnih.gov For example, the compound PZM21, while from a different chemical class, was developed as a potent G-protein-biased µ-opioid receptor agonist that provides strong analgesia without inducing the conditioned place preference seen with morphine. nih.gov This demonstrates a successful strategy for separating analgesia from reward. nih.gov The development of this compound analogues with similar biased signaling profiles at opioid receptors represents a promising avenue for creating safer pain medications. nih.gov

When developing compounds that act on the central nervous system (CNS), it is critical to evaluate potential motor side effects. Catalepsy, a state of muscular rigidity and immobility, is a significant adverse effect associated with older antipsychotic drugs like haloperidol, which acts as a dopamine D2 receptor antagonist. nih.govnih.gov Preclinical models, such as the haloperidol-induced catalepsy bar test in rodents, are routinely used to screen new compounds for this liability. nih.govmku.edu.tr

Analogues of this compound intended for CNS applications are therefore carefully profiled for their effects on motor function. The ideal candidate would demonstrate therapeutic efficacy without inducing catalepsy or other extrapyramidal symptoms. nih.gov For instance, research on related heterocyclic compounds has identified agents that reduce locomotor activity—a desired effect for antipsychotics—but are less effective at inducing catalepsy compared to standard drugs. Similarly, the biased opioid agonist PZM21 was found to produce strong analgesia without causing the hyperlocomotion associated with morphine or inducing catalepsy at equi-analgesic doses. nih.gov These findings establish a benchmark for the development of CNS-active piperidine derivatives with improved safety profiles.

The piperidine-indolinone scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. Analogues have been developed as inhibitors of critical cancer-related targets, showing significant efficacy in preclinical tumor models.

One prominent example is NMS-P118, a potent and highly selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. This compound, which features a piperidinyl-isoindolinone core structurally related to the indolin-2-one scaffold, demonstrated excellent oral bioavailability and robust antitumor activity in in vivo studies. It showed high efficacy both as a single agent in a breast cancer (MDA-MB-436) xenograft model and in combination with the chemotherapy agent temozolomide (B1682018) in a pancreatic cancer (Capan-1) xenograft model.

Another series of piperidine derivatives was developed to inhibit glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the metabolism of cancer cells. The lead compound from this series, 24y, demonstrated significant tumor growth inhibition in both A549 lung cancer and HCT116 colon cancer xenograft models following oral administration. The success of these compounds highlights the potential of piperidine-based heterocycles as effective anticancer therapeutics.

Compound/AnalogueTargetPreclinical ModelKey Efficacy FindingReference
NMS-P118 PARP-1MDA-MB-436 (Breast) & Capan-1 (Pancreatic) XenograftsHigh efficacy as a single agent and in combination with Temozolomide.
Compound 24y GLS1A549 (Lung) & HCT116 (Colon) XenograftsTumor growth inhibitions of 40.9% and 42.0%, respectively.

This table summarizes the in vivo antitumor efficacy of representative piperidine-containing analogues in established preclinical cancer models.

The indolinone and piperidine moieties are features of numerous compounds with significant antiviral activity. A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives was designed and synthesized as broad-spectrum antiviral agents. These compounds were evaluated in vitro against a panel of viruses, demonstrating remarkable potency.

Specifically, different analogues emerged as highly active against distinct viral pathogens. Compound 9 showed the most potent activity against the H1N1 influenza virus, while compound 5 was most effective against Herpes Simplex Virus-1 (HSV-1), and compound 4 displayed the highest activity against Coxsackievirus B3 (COX-B3). The high selectivity index of these compounds indicates a favorable window between efficacy and cytotoxicity.

The broader oxindole (B195798) scaffold, particularly in spiro-oxindole configurations, has also yielded promising antiviral candidates. nih.gov These related structures have shown inhibitory activity against SARS-CoV-2, HIV, and Dengue virus, with some advancing to preclinical and clinical studies. This body of research confirms that the this compound chemical space is a valuable source for the discovery of novel antiviral therapies.

CompoundVirusPotency (IC₅₀)Reference
Compound 9 H1N10.0027 µM
Compound 5 HSV-10.0022 µM
Compound 4 COX-B30.0092 µM
Compound 8 H1N10.0097 µM

This table presents the in vitro antiviral activity of lead 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives against various pathogens.

The rise of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial agents. Heterocyclic compounds containing a piperidine ring have been explored for this purpose. For example, a series of N-morpholinoacetyl-2,6-diarylpiperidin-4-ones demonstrated notable in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

Furthermore, in silico studies have identified 2,4-difluorophenyl(piperidin-4-yl)methanoneoxime derivatives as potential inhibitors of proteins essential for Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising strategy for combating this resilient pathogen. The piperazine (B1678402) ring, a close structural relative of piperidine, is known to be a key pharmacophore in many antimicrobial agents, enhancing properties like solubility and target affinity. Hybrid molecules combining a piperazine or piperidine ring with other scaffolds, such as quinoline, have shown potent activity against resistant bacterial strains, reinforcing the value of the piperidine moiety in the design of new antibiotics.

Antiparasitic Efficacy (e.g., Antimalarial, Antitubercular)

The core structure of this compound, which combines a piperidine ring with an indolinone scaffold, is featured in various compounds investigated for their antiparasitic properties. Research into analogues has revealed significant potential against parasites responsible for malaria and tuberculosis.

Antimalarial Activity

The piperidine moiety is a common feature in molecules with demonstrated efficacy against Plasmodium falciparum, the parasite causing the most severe form of malaria. nih.gov Studies on related scaffolds, such as 1,4-disubstituted piperidine derivatives and 3-piperidin-4-yl-1H-indoles, have identified compounds with potent antimalarial activity. nih.govnih.gov

For instance, a series of 1,4-disubstituted piperidine derivatives were evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these analogues exhibited nanomolar potency, with some compounds showing greater activity than the reference drug chloroquine (B1663885) against one or both strains. nih.gov Similarly, a high-throughput screen against whole-cell P. falciparum identified a hit that led to the synthesis of 3-piperidin-4-yl-1H-indole analogues. One lead compound from this series, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, showed activity in the low micromolar range against both drug-sensitive and drug-resistant strains, highlighting its potential as a new antimalarial chemotype. nih.gov

Hybrids combining azabicyclo-nonanes with pyrimidines have also been investigated, with findings indicating that piperidino substitution can enhance antiplasmodial activity. mdpi.com Certain 2,4-diaminopyrimidine (B92962) hybrids demonstrated submicromolar activity against P. falciparum, underscoring the value of the piperidine motif in designing new antimalarial agents. mdpi.com

Compound SeriesTarget OrganismKey FindingsReference
1,4-Disubstituted piperidine derivativesPlasmodium falciparum (3D7 and W2 strains)Identified compounds (12d, 13b, 12a) with potent activity (IC50 values from 4.19 nM to 13.64 nM), comparable or superior to chloroquine. nih.gov
3-Piperidin-4-yl-1H-indolesPlasmodium falciparumIdentified a lead compound (10d) with an EC50 of ~3 µM against drug-sensitive and resistant strains and no cross-resistance with chloroquine. nih.gov
Azabicyclo-nonane pyrimidine (B1678525) hybridsPlasmodium falciparum (NF54 and K1 strains)Piperidino-substituted compounds showed higher activity than pyrrolidino analogues, with IC50 values in the submicromolar range. mdpi.com

Antitubercular Activity

Analogues featuring the piperidine or a similar piperazine ring have been evaluated for their efficacy against Mycobacterium tuberculosis. A series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized and tested against the H37Rv strain of M. tuberculosis. nih.gov Several of these compounds showed significant activity, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL. nih.gov The study highlighted the importance of the substituent at the 4-position of the piperazine ring for antitubercular activity. nih.gov

Another study focused on piperidine and morpholine (B109124) 1,8-naphthyridine (B1210474) analogues also demonstrated promising results. researchgate.net The synthesized compounds showed significant activity against M. tuberculosis H37Rv, with some analogues containing heterocyclic groups being the most potent. researchgate.net These findings suggest that the piperidine scaffold is a valuable component in the development of novel antitubercular agents.

Compound SeriesTarget OrganismKey FindingsReference
6-(4-Substitutedpiperazin-1-yl)phenanthridinesMycobacterium tuberculosis H37RvTen compounds showed significant activity (MIC 1.56 to 6.25 µg/mL). Compounds 5e, 5j, and 5k were most potent (MIC 1.56 µg/mL). nih.gov
Piperidine and morpholine 1,8-naphthyridine analoguesMycobacterium tuberculosis H37RvAll tested compounds showed significant activity compared to the standard reference drug. researchgate.net

Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful strategy in drug discovery that involves testing compounds for their effects on whole cells or organisms without a preconceived bias about the molecular target. This approach is particularly valuable for identifying first-in-class medicines and has been instrumental in the discovery of compounds with scaffolds related to this compound.

A notable example in antimalarial research involved a high-throughput, whole-cell screen against P. falciparum. This phenotypic screen identified a hit compound that served as the basis for developing a series of 3-piperidin-4-yl-1H-indole analogues. nih.gov The subsequent evaluation of these synthesized compounds for their anti-parasitic activity is a classic application of the phenotypic screening paradigm, leading to the identification of a new potential antimalarial chemotype. nih.gov

Similarly, in the context of cancer research, High-Throughput Screening (HTS) identified a series of 4-(4-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-ones as inhibitors of CDC7, a protein kinase. nih.gov This demonstrates how a phenotypic or activity-based screen can lead to the identification of a specific molecular target.

Once a compound is identified as active through a phenotypic screen, the next critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype. For the indolin-2-one core, a well-established target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Novel 1,2,4-triazole-tethered indolinones were designed based on the structure of Sunitinib (B231), a known VEGFR-2 inhibitor. These compounds were first assessed in phenotypic screens against pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines. mdpi.com The most potent compounds from these cellular assays were then evaluated in a biochemical assay to confirm their inhibitory action against the intended VEGFR-2 target. mdpi.com This two-step process, starting with a phenotypic screen and followed by target-based validation, is a common and effective strategy in modern drug discovery. The molecular docking simulations performed for the most active compound further solidified the understanding of its interaction with the VEGFR-2 ATP binding site, completing the target deconvolution process. mdpi.com

Computational Chemistry and Molecular Modeling in 6 Piperidin 4 Yl Indolin 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(piperidin-4-yl)indolin-2-one, docking simulations would be employed to understand how this ligand interacts with the binding site of a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, which is often represented as a docking score. These simulations can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the target's active site. For instance, studies on structurally related indolin-2-one derivatives have utilized docking to elucidate binding mechanisms with targets like β-tubulin and EGFR, providing insights that guide further drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogues, QSAR studies would involve compiling a dataset of related compounds with their measured biological activities (e.g., IC50 values). Various molecular descriptors (e.g., physicochemical, topological, and electronic) are then calculated for each compound. Statistical methods are used to build a model that correlates these descriptors with activity. Such models can predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives of the this compound scaffold should be synthesized and tested, thereby streamlining the drug discovery process. Studies on other kinase inhibitors have successfully used 3D-QSAR methods like CoMFA and CoMSIA to guide the design of more potent inhibitors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its molecular geometry, electronic properties (such as HOMO and LUMO energies), and chemical reactivity. These calculations can help in understanding the molecule's stability, reactivity profile, and the nature of its chemical bonds. The insights gained from DFT can complement experimental data and provide a deeper understanding of the molecule's behavior at an electronic level, which is crucial for designing molecules with desired properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For the this compound compound, MD simulations can be used to analyze its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein interact and adjust their conformations, providing a more dynamic and realistic view of the binding event. Key metrics like the root-mean-square deviation (RMSD) are used to evaluate the stability of the complex over the simulation time.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a pharmacophore model could be developed based on its known active conformation or derived from a set of active analogues. This model would highlight the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify other diverse molecules that fit the model and are therefore likely to have similar biological activity. The piperidine (B6355638) ring itself is often considered a key pharmacophore in many biologically active compounds.

Chemoinformatics and Ligand-Based Drug Design Strategies

Chemoinformatics involves the use of computational methods to analyze and manage chemical data. In the context of this compound, chemoinformatics tools and ligand-based drug design strategies would be central to its development as a potential therapeutic agent. Ligand-based methods are used when the 3D structure of the biological target is unknown. These strategies rely on the knowledge of other molecules that bind to the target. Techniques such as similarity searching, clustering, and the development of QSAR and pharmacophore models all fall under this category. By analyzing a set of known active ligands, researchers can infer the properties required for binding and design new molecules, like derivatives of this compound, with improved potency and selectivity.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for 6-(Piperidin-4-yl)indolin-2-one Scaffolds

The versatility of the this compound core suggests its potential to interact with a broader range of biological targets beyond its current applications. The oxindole (B195798) ring is a ubiquitous feature in natural products and has been the foundation for compounds targeting various diseases. nih.gov Future research will likely focus on systematically screening derivatives against diverse target families to uncover new therapeutic uses.

Computational repositioning strategies can be employed to predict new applications for existing libraries of these compounds, maximizing their value in drug discovery. nih.gov For instance, the structurally related 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel antimalarial chemotype, demonstrating activity against Plasmodium falciparum. nih.gov This opens a promising avenue for developing new anti-infective agents based on the piperidinyl-indolinone core.

Furthermore, derivatives of the indole (B1671886) nucleus have shown efficacy in modulating signaling pathways previously unexplored for this scaffold. A novel indole derivative was found to suppress the Hedgehog (Hh) signaling pathway by binding to Smoothened (SMO), a key protein in this pathway, and was effective against drug-resistant tumors. elsevierpure.com This finding suggests that libraries of this compound analogs could be screened for activity against other challenging targets implicated in cancer and developmental disorders. Given that about 30% of the human kinome remains inadequately explored, there is significant opportunity to screen these compounds against less-studied kinases to identify novel inhibitors. mdpi.com Research can also expand into non-cancer indications, such as inflammatory, neurological, and metabolic diseases, where kinases and other enzymes play crucial roles. nih.gov

Potential Novel Target ClassSpecific Target ExampleTherapeutic AreaRationale / Supporting Evidence
Anti-Infective TargetsPlasmodium falciparum enzymesInfectious Disease (Malaria)Activity demonstrated by the related 3-piperidin-4-yl-1H-indole scaffold. nih.gov
Developmental Signaling PathwaysSmoothened (SMO)OncologyIndole derivatives have shown inhibition of the Hedgehog pathway, overcoming drug resistance. elsevierpure.com
Understudied KinasesUnexplored members of the Tyrosine Kinase familyOncology, ImmunologyA significant portion of the human kinome remains to be therapeutically targeted. mdpi.com
Non-Oncology KinasesInflammatory pathway kinasesInflammatory & Metabolic DiseasesKinase inhibitors have potential applications beyond cancer, including in inflammatory and metabolic disorders. nih.gov

Development of Advanced Synthetic Methodologies for Diversification

To fully explore the structure-activity relationships (SAR) and identify new biological targets, the generation of large and diverse libraries of this compound analogs is essential. The development of more efficient, cost-effective, and versatile synthetic methods is a key future direction. mdpi.com

Modern organic chemistry offers several strategies to improve upon traditional multi-step syntheses. One promising area is the development of one-pot processes that combine multiple reaction steps, such as hydrogenation and functionalization, into a single procedure, making the synthesis faster and less expensive. mdpi.com Microwave-assisted synthesis is another advanced technique that can accelerate reaction times and improve yields for creating derivatives like 1,3,5-triazine-based compounds.

Furthermore, the exploration of novel catalytic systems, including organocatalysis, is gaining popularity as an alternative to traditional metal catalysis for the synthesis of piperidine-containing molecules. mdpi.com These advanced methods will enable chemists to rapidly create a wide array of analogs with diverse substitutions on both the indolinone and piperidine (B6355638) rings. This chemical diversity is crucial for probing interactions with a wide range of biological targets and for fine-tuning the pharmacological properties of lead compounds.

MethodologyDescriptionAdvantage for Scaffold Diversification
One-Pot ReactionsCombining multiple synthetic steps (e.g., hydrogenation and functionalization) without isolating intermediates. mdpi.comIncreases efficiency, reduces waste, and lowers costs.
Microwave-Assisted SynthesisUsing microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. Rapid generation of analog libraries for high-throughput screening.
Novel CatalysisEmploying modern catalysts, such as organocatalysts, for key transformations. mdpi.comOffers alternative reaction pathways and can improve selectivity and yield.
Flow ChemistryPerforming reactions in a continuous flowing stream rather than in a batch.Allows for precise control of reaction conditions, improved safety, and easier scalability.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new drug candidates. nih.gov These computational methods can be applied to the this compound scaffold to overcome challenges in traditional drug development, which is often a lengthy and costly process. nih.govspringernature.com

Beyond identifying hits, AI plays a critical role in lead optimization. ML algorithms can predict the physicochemical and pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov This allows researchers to focus on synthesizing compounds with a higher probability of success in later-stage development. researchgate.net As these technologies mature, the integration of explainable AI (XAI) will provide deeper insights into the models' predictions, enhancing transparency and trust in the drug discovery process. ijirt.org

AI/ML ApplicationGoal for this compound ScaffoldPotential Impact
Virtual ScreeningIdentify novel derivatives with high affinity for new or existing biological targets. ijirt.orgReduces the time and cost of initial hit identification.
De Novo Drug DesignGenerate novel, synthesizable indolinone structures with desired pharmacological profiles. nih.govspringernature.comExpands the chemical space beyond existing libraries and intellectual property.
ADMET PredictionPredict properties like solubility, bioavailability, and toxicity for virtual compounds. nih.govPrioritizes compounds with better drug-like properties, reducing late-stage attrition.
Drug RepurposingIdentify potential new therapeutic uses for existing compounds based on data analysis. ijirt.orgAccelerates the development pipeline by using compounds with known safety profiles.

Interdisciplinary Research Collaborations for Comprehensive Translational Studies

The successful translation of a promising compound from the laboratory to the clinic requires a concerted, interdisciplinary effort. The development of this compound derivatives is no exception and will benefit greatly from collaborations that bridge disparate fields of expertise.

A crucial aspect of translational research is ensuring that preclinical studies are designed to be clinically relevant. A common pitfall is the use of drug concentrations in in vitro and in vivo models that are far higher than what can be safely achieved in patients, leading to misleading results and clinical failures. nih.gov Close collaboration between medicinal chemists, pharmacologists, and clinical researchers is essential to establish and utilize clinically relevant concentrations in preclinical testing. nih.gov

Furthermore, the integration of computational and experimental sciences is paramount. AI and ML models generate predictions that must be validated through rigorous experimental testing. nih.gov In turn, the experimental data is used to refine and improve the predictive power of the computational models. This iterative cycle, fueled by collaboration between computational chemists, structural biologists, and synthetic chemists, accelerates the optimization process. For clinical development, biomarker-guided patient classification can help identify patient populations most likely to respond to a particular inhibitor, a strategy that requires synergy between molecular biologists, data scientists, and oncologists. nih.gov Such interdisciplinary approaches are critical for navigating the complexities of drug development and increasing the likelihood of clinical success. frontiersin.org

DisciplineRole in Translational ResearchCollaborative Interaction
Medicinal & Synthetic ChemistryDesigns and synthesizes novel compound analogs. mdpi.comWorks with computational chemists to design molecules and with biologists to test them.
Computational Biology & AIPredicts drug-target interactions, properties, and designs novel compounds. nih.govProvides hypotheses for experimental validation and uses new data to refine models.
Structural BiologyDetermines the 3D structure of the compound bound to its target.Provides crucial insights for structure-based drug design and optimization.
Pharmacology & ToxicologyEvaluates the efficacy and safety of compounds in preclinical models. nih.govEnsures preclinical studies use clinically relevant dosing and informs on potential liabilities.
Clinical ResearchDesigns and conducts human trials, identifies biomarkers for patient selection. nih.govProvides the ultimate test of a compound's utility and guides preclinical study design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.